![molecular formula C19H20N2O5 B2606704 2,6-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922000-60-0](/img/structure/B2606704.png)
2,6-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Description
The compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . Benzamides have a wide range of biological activities and are valuable in drug research and development .
Molecular Structure Analysis
The compound contains a tetrahydrobenzo[f][1,4]oxazepin-7-yl group, which is a seven-membered heterocyclic compound. Heterocyclic compounds are often found in biologically active molecules .Scientific Research Applications
- Recent Findings : A quantitative structure–activity relationship (QSAR) analysis revealed that introducing halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) at the para-position of the 3-phenyl ring slightly enhances the activity. However, the introduction of NO2, CF3, and t-Bu drastically reduces the activity .
- Example : Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives, some of which exhibit anti-HIV-1 activity .
- Use : 6-Methylcoumarin serves as an organic synthesis reagent, contributing to the construction of various chemical compounds .
Chitin Synthesis Inhibition
Anti-HIV-1 Activity
Organic Synthesis Reagent
Crystallography Studies
properties
IUPAC Name |
2,6-dimethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-21-9-10-26-14-8-7-12(11-13(14)19(21)23)20-18(22)17-15(24-2)5-4-6-16(17)25-3/h4-8,11H,9-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPADCNASJHIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide |
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